1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

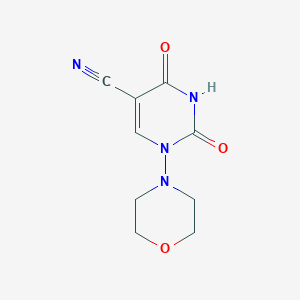

This compound features a pyrimidine core substituted with a morpholino group at position 1, a cyano group at position 5, and two keto groups at positions 2 and 2. The morpholino moiety (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility in polar solvents due to its hydrophilic nature, while the cyano group contributes to electrophilic reactivity. Its molecular formula is C₁₀H₁₁N₃O₃, with a molecular weight of 227.22 g/mol (estimated from analogs in ). This structure is pivotal in medicinal chemistry, particularly in kinase inhibition and nucleoside analog synthesis .

Properties

IUPAC Name |

1-morpholin-4-yl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c10-5-7-6-13(9(15)11-8(7)14)12-1-3-16-4-2-12/h6H,1-4H2,(H,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVYQWSFYVZMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C=C(C(=O)NC2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of morpholine with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced pyrimidine derivatives .

Scientific Research Applications

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Effects on Physicochemical Properties

The table below highlights key differences among analogs:

Key Observations:

- Polarity: The morpholino derivative exhibits higher water solubility compared to benzyl or isopropyl analogs due to the oxygen and nitrogen atoms in the morpholine ring .

- Lipophilicity : Benzyl and isopropyl substituents increase logP values, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11N3O3

- Molecular Weight : 209.21 g/mol

- CAS Number : 338399-18-1

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of pyrimidine compounds have a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation in various cancer types suggests its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has shown activity as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. This inhibition can lead to the disruption of signaling pathways that promote tumor growth. Specific studies have highlighted its effectiveness in blocking the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

The biological activity of this compound is attributed to its structural features that allow it to interact with biological targets effectively. The presence of the morpholino group enhances solubility and bioavailability, while the dioxo and carbonitrile functionalities contribute to its reactivity and binding affinity to target enzymes and receptors.

Study 1: Antimicrobial Efficacy

A study conducted by Bhat et al. (2017) investigated the antimicrobial efficacy of several pyrimidine derivatives including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-Morpholino... | Staphylococcus aureus | 8 |

| 1-Morpholino... | Escherichia coli | 16 |

Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers treated various cancer cell lines with the compound. The results indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 10 |

Q & A

Q. What are the optimized synthetic routes for 1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile under aqueous or thermal conditions?

Methodological Answer: The synthesis of morpholino-substituted pyrimidinecarbonitriles typically involves cyclocondensation reactions. For example, a related compound, 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, was synthesized by treating ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate with concentrated HCl in methanol at 60°C for 48 hours, yielding 58% after neutralization and recrystallization . Key parameters include:

- Solvent selection : Methanol or ethanol for solubility and reaction homogeneity.

- Acid catalysis : Concentrated HCl or H2SO4 to drive cyclization.

- Temperature control : 60–80°C to balance reaction rate and decomposition.

- Purification : Recrystallization from EtOAc/hexane mixtures for high-purity crystals.

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound and confirm its structure?

Methodological Answer:

- 1H/13C NMR : Identify substituent environments. For morpholino derivatives, expect signals for morpholine protons (δ 3.5–3.8 ppm) and pyrimidine carbonyl carbons (δ 160–170 ppm). In related compounds, pyrimidine C5 carbonitrile groups resonate near δ 118 ppm .

- IR spectroscopy : Confirm cyano (CN) stretches at ~2212 cm⁻¹ and carbonyl (C=O) bands at 1660–1680 cm⁻¹ .

- Mass spectrometry : Use LC-MS (APCI) to detect [M+1]+ ions (e.g., m/z 211.2 for a morpholino-thiophene analog) .

Q. What reaction mechanisms are proposed for the cyclization step in pyrimidinecarbonitrile synthesis?

Methodological Answer: Cyclization often follows a Biginelli-like mechanism :

Acid-catalyzed imine formation between a carbonyl group and amine.

Nucleophilic attack by a cyano-containing intermediate.

Aromatization via dehydration.

In morpholino derivatives, the morpholine nitrogen acts as a nucleophile, facilitating ring closure. Computational studies (DFT) are recommended to map transition states .

Advanced Research Questions

Q. How can contradictions between elemental analysis and spectral data be resolved for pyrimidinecarbonitriles?

Methodological Answer: Discrepancies in carbon/nitrogen content (e.g., 4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile showed C: 72.18% vs. theoretical 72.55%) arise from:

Q. What strategies improve thermodynamic stability and shelf-life of this compound?

Methodological Answer:

- Crystal engineering : Recrystallize from aprotic solvents (e.g., DCM/hexane) to avoid hygroscopicity.

- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the pyrimidine ring enhance stability by reducing electron density at reactive sites .

- Storage : Use inert atmosphere (N2/Ar) and desiccants (molecular sieves) to prevent hydrolysis of the cyano group.

Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling or nucleophilic substitution reactions?

Methodological Answer:

- Electron-deficient rings (e.g., with -NO2 or -CN groups) favor nucleophilic aromatic substitution (SNAr) at C2/C4 positions.

- Morpholino groups : Act as directing groups in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to their electron-donating nature. For example, bromo-substituted analogs (e.g., 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile) show reactivity in Buchwald-Hartwig aminations .

Q. What computational methods are suitable for predicting the compound’s tautomeric equilibria or binding affinities?

Methodological Answer:

- Tautomer prediction : Use DFT calculations (B3LYP/6-311+G**) to evaluate energetics of keto-enol or amine-imine tautomers.

- Molecular docking : Apply AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or reductases), leveraging crystallographic data from related pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.